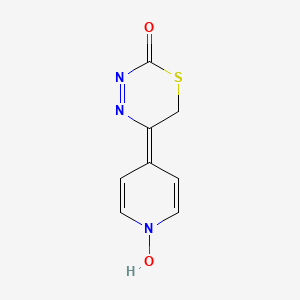![molecular formula C14H20O4 B14381481 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane CAS No. 90033-41-3](/img/structure/B14381481.png)
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with ethylene glycol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane typically involves the acetalization of an aldehyde or ketone with ethylene glycol. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often include refluxing the reactants in a suitable solvent like toluene or benzene to remove water formed during the reaction, thus driving the equilibrium towards the formation of the dioxolane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the reaction. Additionally, the removal of water by azeotropic distillation can be employed to shift the equilibrium towards the desired product.
化学反応の分析
Types of Reactions
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxolane ring can act as a stable protecting group, preventing unwanted reactions during synthetic processes.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methoxyphenyl group.
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane: A similar compound with a methoxyphenyl group but different substitution pattern.
2-Methyl-1,3-dioxolane: A dioxolane with a methyl group but lacking the methoxyphenyl group.
Uniqueness
2-{2-[(2-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. The combination of the dioxolane ring and the methoxyphenyl group makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
90033-41-3 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
2-[2-[(2-methoxyphenyl)methoxy]ethyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4/c1-14(17-9-10-18-14)7-8-16-11-12-5-3-4-6-13(12)15-2/h3-6H,7-11H2,1-2H3 |
InChIキー |
VAHGODFCXZDLCK-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCOCC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


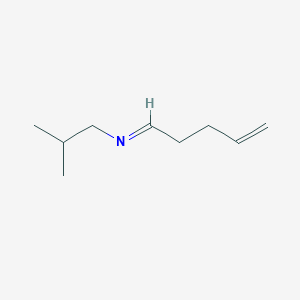
![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
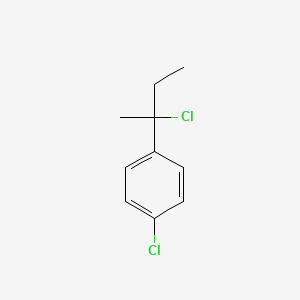
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
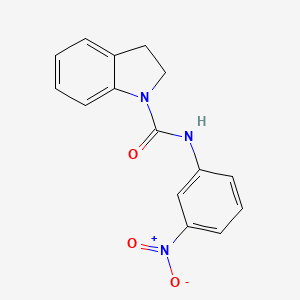
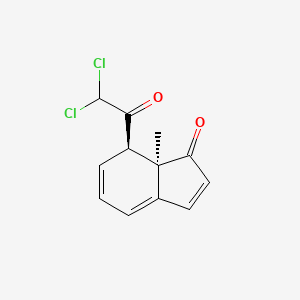
methanone](/img/structure/B14381466.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
